



# (S)-(+)-1-Amino-2-propanol: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-(+)-1-Amino-2-propanol	
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**(S)-(+)-1-Amino-2-propanol**, also known as L-alaninol, is a versatile and highly valuable chiral building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a chiral scaffold, makes it an indispensable tool for the asymmetric synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

## **Physicochemical and Spectroscopic Data**

(S)-(+)-1-Amino-2-propanol is a colorless to pale yellow, viscous liquid at room temperature.
[1] It is hygroscopic and should be stored in a tightly closed container in a cool, dry environment.[2] The compound is soluble in water and other polar organic solvents.[3]

Table 1: Physicochemical Properties of (S)-(+)-1-Amino-2-propanol



Property	Value	Reference
CAS Number	2799-17-9	
Molecular Formula	C₃H∍NO	
Molecular Weight	75.11 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	0.954 g/mL at 25 °C	
Melting Point	24-26 °C	
Boiling Point	160 °C	
Refractive Index (n20/D)	1.4437	
Optical Activity ([α]20/D)	+18° (c = 1.8 in H <sub>2</sub> O)	
Flash Point	71 °C (closed cup)	

Table 2: Spectroscopic Data of (S)-(+)-1-Amino-2-propanol

Spectrum	Key Peaks/Shifts	Reference
¹H NMR (CDCl₃, 400 MHz)	$\delta$ 0.96 (dd, 3H), 2.58 (br s, 3H, NH <sub>2</sub> +OH), 2.87-2.97 (m, 1H), 3.15 (dd, 1H), 3.44 (ddd, 1H)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 19.4 (CH <sub>3</sub> ), 48.2 (CH), 67.8 (CH <sub>2</sub> )	[1]
IR (Neat)	3300, 1590 cm <sup>-1</sup>	[4]
Mass Spectrum (GC-MS)	Major fragments at m/z 44, 30, 75	[5]

## Synthesis of (S)-(+)-1-Amino-2-propanol

The most common and practical methods for the synthesis of enantiomerically pure **(S)-(+)-1- Amino-2-propanol** involve the reduction of the readily available and inexpensive chiral



precursor, L-alanine, or its corresponding esters.

## Experimental Protocol: Reduction of L-Alanine using Lithium Aluminum Hydride

This protocol describes the direct reduction of L-alanine to L-alaninol.

#### Materials:

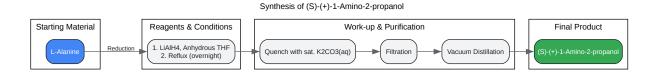
- L-Alanine
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Saturated potassium carbonate solution
- Argon or Nitrogen gas
- Ice/water bath

#### Procedure:

- Suspend lithium aluminum hydride (17 g, 0.43 mol) in dry THF (600 mL) under an inert atmosphere (argon) in a reaction vessel cooled to 0 °C using an ice/water bath.[1]
- Slowly add solid L-Alanine (20 g, 0.22 mol) in small portions to the suspension.[1]
- After the addition is complete, slowly warm the mixture to reflux and maintain for 12-16 hours (overnight).[1]
- Cool the reaction mixture back to 0 °C with an ice/water bath.[1]
- Very slowly and carefully quench the reaction by the dropwise addition of a saturated potassium carbonate solution (~100 mL) to decompose the excess LiAlH<sub>4</sub>.[1]
- Filter the resulting mixture to remove the aluminum salts.[1]



- Remove the solvent from the filtrate under reduced pressure.[1]
- Purify the residue by distillation under high vacuum to yield (S)-(+)-1-Amino-2-propanol.
   Expected yield is approximately 12.7 g (77%).[1]



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Synthesis of (S)-(+)-1-Amino-2-propanol via LiAlH4 Reduction.

## **Applications as a Chiral Building Block**

**(S)-(+)-1-Amino-2-propanol** is a cornerstone in the asymmetric synthesis of numerous chiral molecules. Its primary applications include its use as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis and for direct incorporation into pharmaceutical active ingredients.

### Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis. They can be readily synthesized from **(S)-(+)-1-Amino-2-propanol** and various carboxylic acids or their derivatives.

This protocol outlines a one-pot synthesis of 2-oxazolines from a carboxylic acid and **(S)-(+)-1- Amino-2-propanol**.

#### Materials:

- Carboxylic acid (e.g., Benzoic acid)
- (S)-(+)-1-Amino-2-propanol
- Ynamide coupling reagent
- Triflic acid (TfOH)



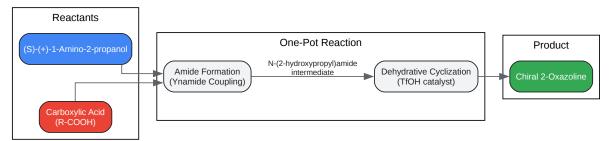
• Anhydrous solvent (e.g., Dichloromethane)

#### Procedure:

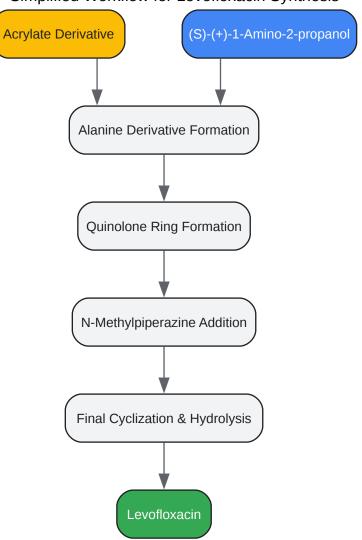
- In a reaction vessel, dissolve the carboxylic acid and (S)-(+)-1-Amino-2-propanol in an anhydrous solvent.
- Add the ynamide coupling reagent to facilitate the in-situ formation of the N-(2hydroxypropyl)amide intermediate.
- Promote the dehydrative cyclization by adding a catalytic amount of triflic acid (TfOH).[6]
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Purify the crude product by column chromatography to obtain the desired chiral oxazoline.



#### Application in Chiral Oxazoline Synthesis



#### Simplified Workflow for Levofloxacin Synthesis



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